Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate

CAS No.: 70225-14-8

Cat. No.: VC2401633

Molecular Formula: C12H12F17NO5S

Molecular Weight: 605.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70225-14-8 |

|---|---|

| Molecular Formula | C12H12F17NO5S |

| Molecular Weight | 605.27 g/mol |

| IUPAC Name | bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

| Standard InChI | InChI=1S/C8HF17O3S.C4H11NO2/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;6-3-1-5-2-4-7/h(H,26,27,28);5-7H,1-4H2 |

| Standard InChI Key | OHPZNXYJAZBDSJ-UHFFFAOYSA-N |

| SMILES | C(CO)NCCO.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(CO)[NH2+]CCO.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Introduction

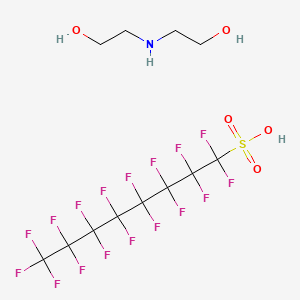

Chemical Identity and Structure

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate, identified by CAS number 70225-14-8, is characterized by a complex molecular structure consisting of a perfluorinated carbon chain with a sulfonate head group, ionically bonded to a diethanolamine moiety . The molecular formula is C₁₂H₁₂F₁₇NO₅S, indicating the presence of 12 carbon atoms, 12 hydrogen atoms, 17 fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom . This combination yields a molecular weight of 605.26500 g/mol, with an exact mass of 605.01600 .

The compound is also known by several synonyms in scientific literature:

-

Perfluoro-1-octanesulfonic acid, diethanolamine salt

-

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid compound

-

Heptadecafluoro-1-octanesulfonic acid, compound with diethanolamine

Structural Characteristics

The structure features a perfluorinated octyl chain attached to a sulfonate group, which forms an ionic bond with the bis(2-hydroxyethyl)ammonium (diethanolamine) counterion. The perfluorinated segment provides exceptional chemical stability and hydrophobic properties, while the charged sulfonate group and ammonium counterion contribute to the compound's water solubility and surface-active properties .

Physical Properties

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate appears as a solid at room temperature and exhibits specific physical properties that determine its behavior in various environmental and experimental conditions .

Thermodynamic Properties

The compound demonstrates high thermal stability with a boiling point of 436.3°C at 760 mmHg and a flash point of 217.7°C, making it resistant to thermal degradation under normal conditions . This thermal stability is characteristic of perfluorinated compounds and is attributed to the strength of the carbon-fluorine bonds.

Key Physical Parameters

The following table summarizes the essential physical properties of Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate:

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Molecular Weight | 605.26500 g/mol | |

| Boiling Point | 436.3°C at 760 mmHg | |

| Flash Point | 217.7°C | |

| LogP | 4.87340 | |

| Polar Surface Area (PSA) | 115.24000 | |

| Exact Mass | 605.01600 |

Solubility and Partition Behavior

Chemical Stability and Reactivity

Stability Characteristics

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate exhibits remarkable chemical stability under standard laboratory conditions and normal handling procedures . The stability is primarily attributed to the perfluorinated chain, where the strong carbon-fluorine bonds resist chemical degradation.

Toxicological Information

Acute Toxicity

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate demonstrates significant acute toxicity via several exposure routes. The compound is classified as:

-

Toxic if swallowed (ATE US oral: 100.000 mg/kg body weight)

Local Effects

The compound causes both skin irritation and serious eye irritation upon contact, necessitating appropriate personal protective equipment during handling . The irritant classification (Xi) further emphasizes the potential for local tissue reactions upon exposure .

Chronic and Systemic Toxicity

Several serious chronic health effects are associated with exposure to this compound:

-

Suspected carcinogenic potential

-

Potential to cause harm to breast-fed children

-

Ability to cause damage to organs through prolonged or repeated exposure

These findings align with broader concerns about perfluorinated compounds and their bioaccumulative potential and persistence in biological systems.

Applications and Uses

Research Applications

The primary applications of Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate are centered in scientific research and development contexts . Its unique physicochemical properties make it valuable for specialized laboratory investigations, particularly those requiring surfactant properties combined with chemical stability.

Industrial Relevance

Regulatory Status

Restriction Classifications

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is included in restriction lists such as the Dell Materials Restricted for Use Specification, indicating growing regulatory concern about per- and polyfluoroalkyl substances (PFAS) . This inclusion reflects broader international efforts to control and reduce the use of persistent organic pollutants, particularly those with potential for bioaccumulation and long-term environmental impacts.

Environmental Considerations

Environmental Persistence

As a perfluorinated compound, Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate likely demonstrates significant environmental persistence, a characteristic that has led to increased scrutiny of the entire class of PFAS chemicals . The carbon-fluorine bonds resist natural degradation processes, potentially leading to long-term environmental presence.

Disposal Recommendations

Given the potential environmental concerns, proper disposal procedures are essential. The compound should be treated as hazardous waste, with disposal conducted according to applicable regulations . Avoidance of environmental release is specifically emphasized in handling guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume